molecular formula C21H20N2O2 B2777984 1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-29-4

1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2777984
CAS No.: 1004256-29-4
M. Wt: 332.403
InChI Key: OIAXRZUWVJDWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of dihydropyridines, which are commonly studied for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2,6-dimethylbenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

    Tocainide: A related compound used as a sodium channel blocker.

    Lidocaine: Another similar compound with local anesthetic properties.

    Mexiletine: Shares structural similarities and is used for its antiarrhythmic effects.

Uniqueness: 1-Benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-N-(2,6-dimethylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-7-6-8-16(2)20(15)22-21(25)18-11-12-19(24)23(14-18)13-17-9-4-3-5-10-17/h3-12,14H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAXRZUWVJDWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.